

Signaling Pathway and Experimental Workflow

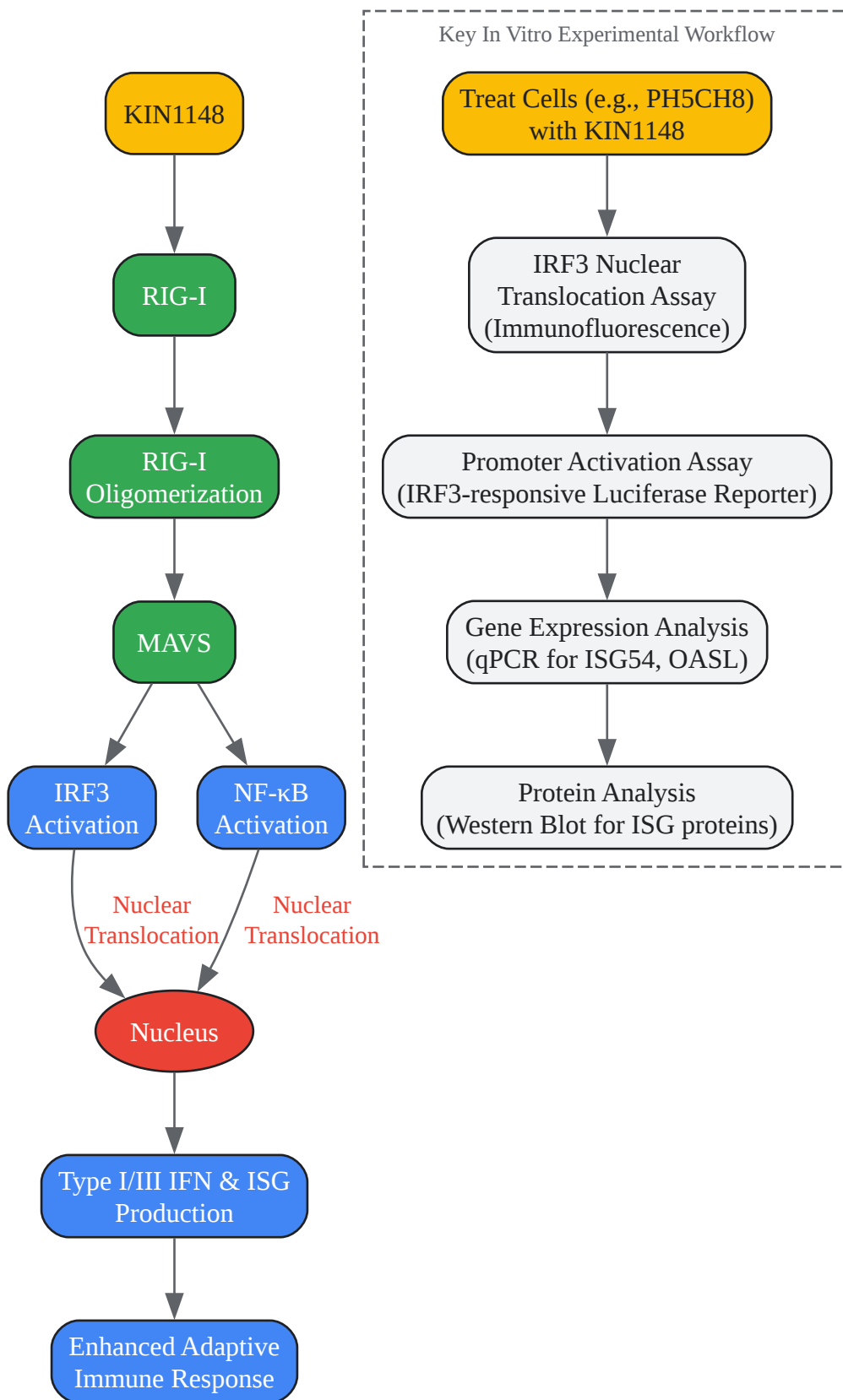
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Compound Focus: **KIN1148**

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The diagram below outlines the RIG-I signaling pathway activated by **KIN1148** and a general workflow for key in vitro experiments.



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Overview of **KIN1148**'s mechanism and key experimental methods. **KIN1148** binds RIG-I, triggering oligomerization and MAVS-dependent signaling that activates IRF3 and NF- κ B. These transcription factors translocate to the nucleus to induce interferon and immunomodulatory gene expression [1] [2] [3]. Common *in vitro* assays treat cells and measure IRF3 translocation, promoter activation, and downstream gene/protein expression [4] [2] [3].

Detailed Experimental Data and Protocols

For research and development purposes, the following quantitative data and detailed methodologies from key studies are summarized below.

Experimental Model	Treatment Details	Key Quantitative Results & Observations
In Vitro (Cell-free)	KIN1148 with recombinant RIG-I protein [5]	Direct binding to and activation of RIG-I confirmed [5].
In Vitro (PH5CH8 cells)	KIN1148 treatment [2] [3]	Dose-dependent IRF3 nuclear translocation. Specific activation of IRF3-responsive promoters. Induction of endogenous IRF3-dependent genes (ISG54, OASL) [2] [3].

| **In Vivo (C57BL/6J mice)** | Single or prime-boost i.m. immunization with suboptimal dose of influenza split vaccine (H1N1/H5N1) + **KIN1148** (50 μ g/dose in liposomes) [1] [4] [2] | **Protection:** Protected from lethal challenge with H1N1 and highly pathogenic H5N1 [1]. **Humoral Immunity:** Induced neutralizing antibodies and hemagglutination-inhibiting titers [1] [4]. **Cellular Immunity:** Enhanced IAV-specific T cell and CD8⁺ T cell responses; promoted DC maturation [1]. **Viral Load:** Reduced viral load in lungs post-challenge [4] [3]. |

Key Experimental Protocols

1. In Vitro: IRF3 Nuclear Translocation and Promoter Activation Assay [4] [2] [3]

- **Cell Lines:** Huh7 reporter cell lines stably transfected with luciferase constructs driven by IRF3-responsive promoters (IFN- β , ISG56) or PH5CH8 cells.
- **Treatment:** Cells are treated with **KIN1148** (e.g., 10 μ M) or vehicle control.
- **Nuclear Translocation:** IRF3 translocation to the nucleus is visualized and quantified using immunofluorescence microscopy.
- **Promoter Activation:** Luciferase activity is measured to quantify the specific activation of IRF3-responsive promoters.

2. In Vivo: Vaccine Efficacy and Immune Response Study in Mice [1] [2]

- **Vaccine Formulation:** **KIN1148** is formulated in a liposomal preparation (e.g., 5 mg/mL **KIN1148**, 40 mg/mL phospholipids) for stability and enhanced activity. The formulation is mixed with a suboptimal dose of influenza split virus vaccine (e.g., H1N1 A/California/04/2009).
- **Immunization:** Mice (e.g., C57BL/6J) are immunized intramuscularly once or in a prime-boost regimen (e.g., 50 μ g **KIN1148** per dose).
- **Challenge:** Mice are challenged 30 days post-immunization with a lethal dose (e.g., 5x LD50) of mouse-adapted influenza virus via intranasal instillation.
- **Readouts:**
 - **Protection:** Monitor daily for body weight change and survival.
 - **Humoral Immunity:** Measure vaccine-specific IgG by ELISA, neutralizing antibodies by Virus Microneutralization (VMN) assay, and Hemagglutination Inhibition (HAI) titers.
 - **Cellular Immunity:** Analyze T cell responses from lungs and lymph nodes.

KIN1148 represents a novel class of RIG-I agonists with a unique RNA/ATP-independent mechanism. Its ability to induce a multifaceted immune response and enhance vaccine efficacy against diverse influenza strains highlights its significant potential as a vaccine adjuvant.

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References

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To cite this document: Smolecule. [Signaling Pathway and Experimental Workflow]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b531773#kin1148-rig-i-agonist-mechanism-of-action]

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